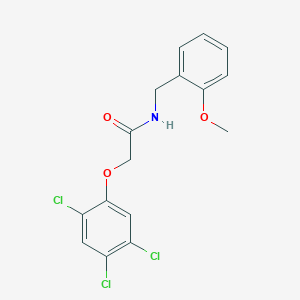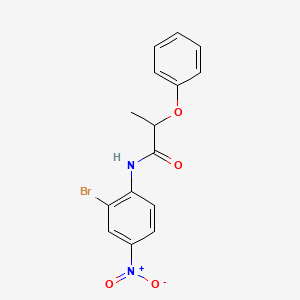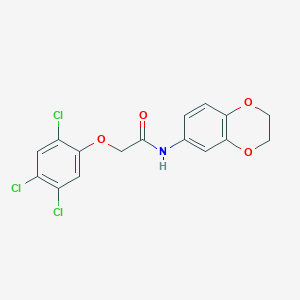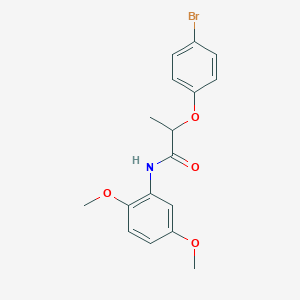![molecular formula C13H7BrClN3O B4113198 2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
説明
2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
科学的研究の応用
Photophysical Properties and Electrospinning Applications
- Enhanced Photophysical Properties : The photophysical properties of compounds similar to 2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be significantly improved through electrospinning methods. For instance, a study demonstrated that doping a Re(I) complex into a polymer host via electrospinning resulted in enhanced emissive parameters, such as emission blue shift, increased excited state lifetime, and improved photostability (Nie, Ma, Lin, & Yan, 2015).
Antimicrobial and Antitumor Applications
- Antimicrobial Activities : Derivatives of 1,2,4-oxadiazoles, which are structurally similar to the compound , have been found to exhibit significant antimicrobial activity. A study on various 1,2,4-triazoles derivatives starting from isonicotinic acid hydrazide revealed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- Potential Anticancer Agents : Certain 1,2,4-oxadiazoles have shown potential as apoptosis inducers and anticancer agents. For example, a specific derivative was found to be active against several breast and colorectal cancer cell lines, indicating the potential for related compounds in cancer therapy (Zhang et al., 2005).
Material Science and Polymer Applications
- Thermally Stable Polymers : The synthesis of new, thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl groups, which are structurally related to the compound , has been achieved. These polymers exhibit good solubility in polar and aprotic solvents and have potential applications in material science (Mansoori et al., 2012).
Electronic and Optical Properties
- Electroluminescence and Optical Properties : Derivatives of 1,2,4-oxadiazoles have been studied for their electroluminescence and optical properties. For instance, a Re(I) complex with a similar structureshowed promising yellow emission and photophysical performance, which could be relevant for electronic applications (Yan, Kou, & Pu, 2013).
Chemical and Corrosion Inhibition Applications
- Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, structurally related to this compound, have been evaluated for their performance in inhibiting mild steel corrosion. The studies suggest that these compounds can act as effective corrosion inhibitors, which is significant for industrial applications (Saady et al., 2021).
特性
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O/c14-8-4-5-10(15)9(7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETQNPXXDNONAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4113130.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)



![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)